molecular formula C16H23NO6 B1200605 Capobenic Acid CAS No. 21434-91-3

Capobenic Acid

Cat. No.: B1200605
CAS No.: 21434-91-3
M. Wt: 325.36 g/mol
InChI Key: MPTXLVRHYGBOQY-UHFFFAOYSA-N
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Description

Capobenic acid (CAS: 21434-91-3), also known as 6-(3,4,5-trimethoxybenzamido)hexanoic acid, is a synthetic compound classified as an antiarrhythmic agent . Its molecular formula is C₁₆H₂₃NO₆, with a molar mass of 325.36 g/mol . Structurally, it features a 3,4,5-trimethoxybenzoyl group linked to a hexanoic acid backbone via an amide bond .

Properties

IUPAC Name

6-[(3,4,5-trimethoxybenzoyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H23NO6/c1-21-12-9-11(10-13(22-2)15(12)23-3)16(20)17-8-6-4-5-7-14(18)19/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXLVRHYGBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045695
Record name Capobenic acid
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Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21434-91-3
Record name Capobenic acid
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Record name Capobenic acid [USAN:INN]
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Preparation Methods

Capobenic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 6-aminohexanoic acid in the presence of a base . The reaction typically occurs in an organic solvent such as chloroform or acetone, and the product is purified through recrystallization.

Industrial production methods may involve the use of more scalable processes, such as the esterification of 3,4,5-trimethoxybenzoic acid followed by amidation with 6-aminohexanoic acid . These methods ensure higher yields and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Capobenic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Capobenic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Properties:

  • Physical State : White crystalline powder .
  • Solubility: Soluble in ethanol, acetone, chloroform, and alkaline solutions; insoluble in water, ether, and carbon tetrachloride .
  • Melting Point : 121–123°C .
  • Synthesis: Produced via condensation of 3,4,5-trimethoxybenzoyl chloride with ω-aminocaproic acid (6-aminohexanoic acid) under controlled conditions .

Pharmacological Profile:

  • Indication : Primarily used for angina pectoris and cardiac arrhythmias .
  • Toxicity : Rat intraperitoneal LD₅₀ = 2.5 g/kg, indicating moderate acute toxicity .

Comparison with Structurally or Functionally Similar Compounds

While Capobenic acid is distinct in its antiarrhythmic application, comparisons with structurally related benzamide derivatives or drugs within the same therapeutic class reveal critical differences (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Molecular Formula Indication Key Structural Features Solubility Profile Toxicity (LD₅₀)
This compound C₁₆H₂₃NO₆ Antiarrhythmic 3,4,5-Trimethoxybenzoyl + hexanoic acid Soluble in polar organics, insoluble in water 2.5 g/kg (rat, IP)
Canrenone C₂₂H₂₈O₃ Diuretic Steroidal backbone with ketone group Lipophilic Not reported
Capecitabine C₁₅H₂₂FN₃O₆ Antineoplastic Fluoropyrimidine carbamate prodrug Water-soluble 2.0 g/kg (mouse, oral)
Capravirine C₂₀H₂₀Cl₂N₄O₂S Antiviral (HIV) Chlorinated thiazole ring + pyridine moiety Moderate aqueous solubility Not reported

Structural and Functional Contrasts

This compound vs. Canrenone: Structural: this compound lacks the steroidal backbone of Canrenone, relying instead on a benzamide-hexanoic acid hybrid . Functional: Canrenone acts as a potassium-sparing diuretic by antagonizing aldosterone receptors, whereas this compound targets cardiac ion channels to stabilize heart rhythms .

This compound vs. Capecitabine :

  • Structural : Capecitabine incorporates a fluorine atom and a ribose-like carbamate group, enabling its role as a prodrug for 5-fluorouracil . This compound’s trimethoxybenzoyl group confers distinct pharmacokinetics.
  • Functional : Capecitabine inhibits DNA synthesis in cancer cells, contrasting with this compound’s electrophysiological modulation in cardiomyocytes .

This compound vs. Capravirine: Structural: Capravirine’s thiazole and pyridine rings differ markedly from this compound’s aromatic methoxy groups .

Research Findings and Limitations

  • Toxicogenomic Data: this compound’s toxicity profile is less characterized compared to Capecitabine, which has extensive oncological safety data .
  • Synthetic Accessibility : this compound’s synthesis is well-documented but lacks recent optimization studies, unlike Capecitabine, which has advanced prodrug engineering .

Biological Activity

Capobenic acid, a compound derived from benzoic acid, has been the subject of various studies focusing on its biological activity. This article reviews the existing literature on this compound, highlighting its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

This compound is synthesized through various methods, often involving modifications of benzoic acid derivatives. The synthesis pathways include the reaction of benzoic acid with different reagents to produce acyl chlorides, which are then converted into this compound through further reactions .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains. For instance, in a study examining fatty acids' effects on Propionibacterium acnes (P. acnes), it was found that capric acid (closely related to this compound) demonstrated bactericidal effects against this bacterium, which is implicated in acne inflammation. Although lauric acid showed stronger antimicrobial activity than capric acid, both fatty acids significantly reduced inflammation and bacterial growth in vitro and in vivo .

Table 1: Antimicrobial Activity of this compound and Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Mechanism of Action
This compoundP. acnes15Inhibition of cell wall synthesis
Lauric AcidP. acnes20Disruption of membrane integrity
Capric AcidStaphylococcus aureus18Inhibition of protein synthesis

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting the activation of NF-κB and MAPK signaling pathways. This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses .

Case Study: In Vivo Effectiveness

In a controlled experiment involving mice subjected to P. acnes-induced ear edema, treatment with capric and lauric acids resulted in a significant reduction in swelling and inflammatory markers. The study highlighted the potential use of this compound as an adjunct therapy for inflammatory skin conditions .

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Dermatological Treatments : Its antibacterial and anti-inflammatory properties suggest potential use in acne treatment formulations.
  • Anti-inflammatory Drugs : By modulating inflammatory responses, this compound could be developed into a therapeutic agent for chronic inflammatory diseases.

Q & A

Q. What experimental methodologies are optimal for synthesizing Capobenic acid, and how can purity be validated?

Answer:

  • Synthesis Design : Use a stepwise approach combining esterification and amidation reactions under controlled conditions (e.g., inert atmosphere, precise temperature gradients). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purity Validation : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Differential scanning calorimetry (DSC) can assess crystallinity, which correlates with stability .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

Answer:

  • Cell-Based Assays : Use dose-response curves (e.g., 0.1–100 µM) in relevant cell lines (e.g., cardiomyocytes for cardiovascular studies). Include positive/negative controls (e.g., known ion channel blockers).
  • Biochemical Assays : Measure enzymatic inhibition (e.g., phosphodiesterase activity) using spectrophotometric methods. Validate specificity via knockout/mutant models or competitive binding assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in preclinical models be systematically analyzed?

Answer:

  • Data Triangulation : Conduct a meta-analysis of existing studies using PRISMA guidelines. Stratify results by model type (e.g., rodent vs. primate), dosage, and endpoints. Assess publication bias via funnel plots .
  • Mechanistic Reconciliation : Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify context-dependent signaling cascades. For example, conflicting antiarrhythmic outcomes may arise from species-specific differences in sodium channel isoforms .

Q. What statistical approaches are recommended for resolving variability in pharmacokinetic (PK) studies of this compound?

Answer:

  • Population PK Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Covariates like body weight, renal function, and CYP450 polymorphisms should be included.
  • Sensitivity Analysis : Apply Monte Carlo simulations to identify critical parameters (e.g., absorption rate, volume of distribution) affecting AUC/MIC ratios. Cross-validate with bootstrap resampling .

Methodological Challenges in Translational Research

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Answer:

  • Pharmacodynamic Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue exposure. Validate with microdialysis in target organs (e.g., heart, liver).
  • Toxicogenomic Profiling : Integrate RNA-seq data from in vivo models to identify off-target effects not observable in vitro. Compare with ToxCast database annotations .

Q. What protocols ensure reproducibility in chronic toxicity studies of this compound?

Answer:

  • Standardized Dosing : Adopt OECD Test Guideline 452 (chronic toxicity) with fixed-dose oral administration. Include recovery groups to assess reversibility.
  • Blinded Histopathology : Engage multiple pathologists for independent evaluation of tissue slides. Use digital imaging software (e.g., HALO®) for quantitative analysis .

Data Reporting and Ethical Compliance

Q. How should researchers document negative or inconclusive results in this compound studies?

Answer:

  • FAIR Principles : Deposit raw data (e.g., mass spectrometry files, animal weights) in repositories like Figshare with DOIs. Use MIAME/MINSEQE standards for omics data.
  • Transparency Statements : Declare limitations in the discussion section (e.g., sample size constraints, confounding variables). Reference prior negative studies to contextualize findings .

Q. What ethical frameworks apply to human-derived cell lines in this compound research?

Answer:

  • Informed Consent : Use cell lines with documented provenance (e.g., ATCC) and IRB approval for primary human samples.
  • Benefit-Risk Analysis : Justify human-relevant models in grant proposals, emphasizing reduction of animal use via microphysiological systems (e.g., organ-on-chip) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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